6-hexyl-2H-1,2,4-triazine-3,5-dione
Description
6-Hexyl-2H-1,2,4-triazine-3,5-dione is a triazine derivative characterized by a hexyl substituent at the 6-position of the heterocyclic core. The triazine scaffold is historically significant, with early synthesis traced to Scheele in 1776 and structural confirmation by Leibig and Wöhler . Triazine derivatives are renowned for diverse bioactivities, including antimicrobial, antiviral, and anticancer properties . The hexyl chain in this compound likely enhances lipophilicity, influencing its pharmacokinetic profile and interaction with biological targets.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
6-hexyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-4-5-6-7-8(13)10-9(14)12-11-7/h2-6H2,1H3,(H2,10,12,13,14) |
InChI Key |
UYTZJRSLMDWASR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NNC(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis of 6-hexyl-2H-1,2,4-triazine-3,5-dione typically follows a multi-step route starting from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, which serves as a key intermediate. The hexyl substituent is introduced at the 2-position through alkylation reactions with alkyl halides under mediated conditions. Subsequent functional group transformations include substitution of the 6-bromo group with a benzyloxy moiety and final deprotection to yield the desired 6-hydroxy-1,2,4-triazine-3,5-dione derivatives.
Detailed Synthetic Route
| Step | Starting Material | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | Alkyl halide (hexyl bromide), bis(trimethylsilyl)acetamide (BSA) | 2-Hexyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione | Moderate to high | Alkylation at 2-position mediated by BSA |
| 2 | 2-Hexyl-6-bromo derivative | Benzyl alcohol, potassium carbonate | 2-Hexyl-6-benzyloxy-1,2,4-triazine-3,5(2H,4H)-dione | High | Substitution of bromo with benzyloxy |
| 3 | 2-Hexyl-6-benzyloxy derivative | Catalytic hydrogenation or boron tribromide (BBr3) | 6-Hydroxy-2-hexyl-1,2,4-triazine-3,5(2H,4H)-dione | Moderate to high | Removal of benzyl protecting group to yield final product |
This sequence is adapted from the synthesis of related 2-substituted 6-hydroxy-1,2,4-triazine-3,5-dione derivatives, as reported by Wu et al..
Alkylation Reaction Details
- Reagents: Alkyl halides such as hexyl bromide.
- Mediators: Bis(trimethylsilyl)acetamide (BSA) facilitates the alkylation at the 2-position of the triazine ring.
- Solvent: Typically polar aprotic solvents are used to enhance nucleophilicity.
- Mechanism: Nucleophilic substitution where the nitrogen at the 2-position attacks the alkyl halide.
- Outcome: Formation of 2-hexyl substituted intermediate with retention of the 6-bromo substituent for further modification.
Benzyloxy Substitution and Deprotection
- Substitution: The 6-bromo group is replaced by a benzyloxy group via reaction with benzyl alcohol in the presence of potassium carbonate.
- Deprotection: The benzyl group is removed either by catalytic hydrogenation (e.g., H2, Pd/C) or by treatment with boron tribromide (BBr3), yielding the free hydroxy group at the 6-position.
- Yields: Deprotection yields vary; for example, hydrogenation typically gives yields up to 90%, whereas BBr3-mediated deprotection can yield around 29% depending on conditions.
Alternative Synthetic Methods and Related Compounds
Hydrazone and Oxidation Route
A different approach to synthesize 1,2,4-triazine derivatives involves the reaction of isonitrosoketone hydrazones with aldehydes, followed by oxidation with lead tetraacetate. This method can yield 3-alkyl-6-phenyl-1,2,4-triazine 4-oxides, which are structurally related to the target compound but differ in oxidation state and substituents.
- Key Steps:
- Formation of alkylidene hydrazones.
- Cyclization to dihydro-1,2,4-triazines.
- Oxidation to triazine 4-oxides.
- Yields: Typically 60-70% for triazine 4-oxides.
- Limitations: This method is less direct for 6-hexyl-2H-1,2,4-triazine-3,5-dione but relevant for analog synthesis.
Comprehensive Data Table: Summary of Preparation Conditions and Yields
Research Findings and Analysis
- Efficiency: The alkylation of 6-bromo-1,2,4-triazine-3,5-dione using bis(trimethylsilyl)acetamide is an efficient and versatile method to introduce a hexyl group at the 2-position with good yields.
- Functional Group Manipulation: The benzyloxy substitution and subsequent deprotection steps are critical to obtain the free hydroxy group at the 6-position, which is essential for biological activity.
- Yield Variability: The deprotection step using boron tribromide can lead to lower yields compared to catalytic hydrogenation, possibly due to harsher reaction conditions.
- Applicability: The described methods allow for the synthesis of a variety of 2-substituted 6-hydroxy-1,2,4-triazine-3,5-dione derivatives, including the hexyl-substituted compound, enabling structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
6-Hexyl-2H-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hexyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted triazine derivatives with different alkyl or aryl groups.
Scientific Research Applications
6-Hexyl-2H-1,2,4-triazine-3,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized as a UV stabilizer in polymer formulations to enhance resistance to weathering.
Mechanism of Action
The mechanism of action of 6-hexyl-2H-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For example, as an inhibitor of D-amino acid oxidase, it binds to the enzyme’s active site, preventing the oxidation of D-amino acids. This inhibition can enhance the bioavailability of therapeutic agents like D-serine, which is used in the treatment of neurological disorders. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins plays a crucial role in its inhibitory activity.
Comparison with Similar Compounds
Key Observations :
- Bulky groups like tert-butyl (Metribuzin DADK) are associated with herbicidal activity .
- Aromatic/Heterocyclic Substituents : Styryl or nitrofuranyl groups introduce π-π interactions or redox activity, relevant to antiviral applications .
- Polar Groups: Hydroxy or morpholino substituents (e.g., 6-morpholin-4-yl derivative) can enhance hydrogen bonding and metabolic stability .
Antimicrobial Activity
Enzyme Inhibition
- 6-Hydroxy-triazine-diones: Act as D-amino acid oxidase (DAAO) inhibitors. Compound 11q (2-(3-methylphenethyl)) showed high potency due to optimal steric fit in the enzyme active site . Branched substituents (e.g., 19e) reduced potency by 10-fold, highlighting steric sensitivity .
Anticancer and Anti-Inflammatory
- 1,2,4-Triazine-3,5-dione derivatives : Display anticancer activity via benzodiazepine receptor inhibition or antiproliferative mechanisms .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
